![molecular formula C19H20N2O3 B12940045 Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-77-5](/img/structure/B12940045.png)
Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with an isopropylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The isopropylphenyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a suitable catalyst like aluminum chloride. Finally, the benzoic acid moiety can be attached through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-(3-Methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(3-Ethylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(3-Propylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from its methyl, ethyl, and propyl analogs.
Eigenschaften
CAS-Nummer |
651748-77-5 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-[2-oxo-3-(3-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-5-3-7-16(11-14)20-9-10-21(19(20)24)17-8-4-6-15(12-17)18(22)23/h3-8,11-13H,9-10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
PPUVPPUMNSPPBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


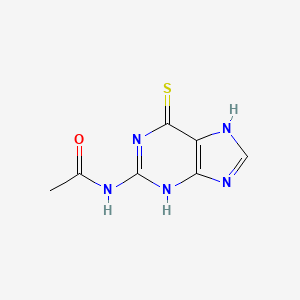

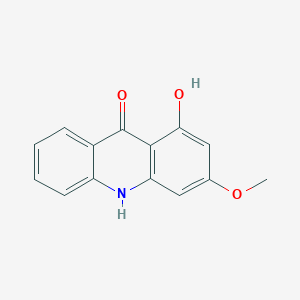
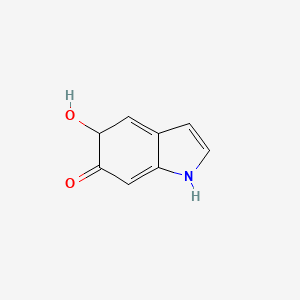

![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
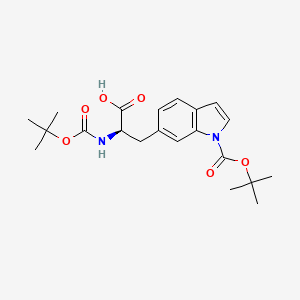
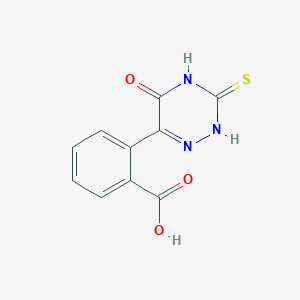

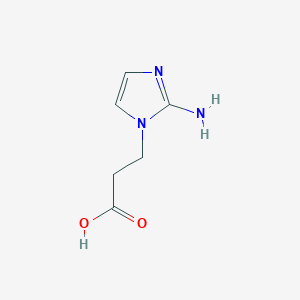
![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)


